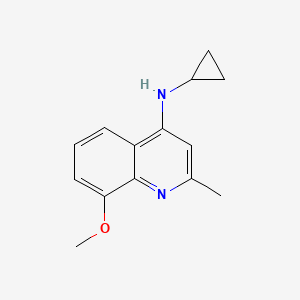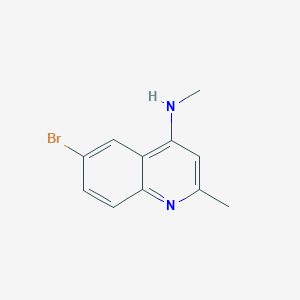![molecular formula C17H17N3O B7851853 N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B7851853.png)
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine is a chemical compound that belongs to the quinazoline class of molecules Quinazolines are bicyclic compounds containing two nitrogen atoms in the ring structure, and they are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine typically involves the following steps:
Benzene Derivative Preparation: The starting material, 4-methoxyphenyl ethylamine, is prepared by reacting 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Quinazoline Formation: The benzene derivative is then reacted with anthranilic acid in the presence of polyphosphoric acid (PPA) to form the quinazoline core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may involve the use of catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can be used to convert the quinazoline core to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Quinazolin-4-one Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from electrophilic substitution reactions.
科学研究应用
Medicinal Chemistry: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Biology: It has been investigated for its effects on cell signaling pathways and its potential use in cancer research.
Material Science: The compound's unique properties have been explored for use in the development of new materials with specific functionalities.
作用机制
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine is similar to other quinazoline derivatives, such as:
Quinazolin-4-one: A closely related compound with similar biological activities.
2-Methoxyquinazoline: Another derivative with potential medicinal applications.
4-Methoxybenzamide:
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-21-14-8-6-13(7-9-14)10-11-18-17-15-4-2-3-5-16(15)19-12-20-17/h2-9,12H,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXAYBIKYVABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-fluoro-N-[(2-fluorophenyl)methyl]quinazolin-4-amine](/img/structure/B7851773.png)
![N-[(2-chlorophenyl)methyl]-6-fluoroquinazolin-4-amine](/img/structure/B7851781.png)
![6-fluoro-N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B7851792.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoroquinazolin-4-amine](/img/structure/B7851798.png)
![2-[(6-Fluoroquinazolin-4-yl)amino]ethanol](/img/structure/B7851804.png)


![4-{[(Quinazolin-4-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B7851862.png)

![2-[(6-Bromoquinazolin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B7851869.png)
![1-(3-fluorophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851876.png)
![1-(4-bromophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851891.png)


